2-Methyl-1,3-benzoxazol-6-amine
CAS No.: 5676-60-8
Cat. No.: VC2421220
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5676-60-8 |
---|---|
Molecular Formula | C8H8N2O |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 2-methyl-1,3-benzoxazol-6-amine |
Standard InChI | InChI=1S/C8H8N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3 |
Standard InChI Key | NNHTUFOCRUBQCF-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(O1)C=C(C=C2)N |
Canonical SMILES | CC1=NC2=C(O1)C=C(C=C2)N |
Introduction
Chemical Structure and Properties
2-Methyl-1,3-benzoxazol-6-amine is characterized by a benzene ring fused with an oxazole ring, featuring a methyl group at position 2 and an amine group at position 6. This specific arrangement of functional groups contributes to its unique chemical reactivity and biological properties.
Basic Chemical Information
Property | Value |
---|---|
Chemical Formula | C8H8N2O |
Molecular Weight | 148.16 g/mol |
CAS Number | 5676-60-8 |
IUPAC Name | 2-methyl-1,3-benzoxazol-6-amine |
Canonical SMILES | CC1=NC2=C(O1)C=C(C=C2)N |
InChI | InChI=1S/C8H8N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,9H2,1H3 |
InChI Key | NNHTUFOCRUBQCF-UHFFFAOYSA-N |
Physical Properties
Property | Value |
---|---|
Physical State | Solid at room temperature |
Melting Point | 137-138°C |
Boiling Point | 290.6°C at 760 mmHg |
Density | 1.254 g/cm³ |
LogP | 2.29960 |
Appearance | Not specifically documented |
The compound contains both hydrophilic (amine) and hydrophobic (benzoxazole) moieties, contributing to its moderate lipophilicity as indicated by its LogP value. This balanced lipophilicity profile is advantageous for potential pharmaceutical applications, as it may facilitate membrane permeability while maintaining reasonable aqueous solubility .
Synthesis Methods
Several synthetic routes have been established for the preparation of 2-Methyl-1,3-benzoxazol-6-amine, with the most common approaches involving the cyclocondensation of appropriately substituted precursors and the reduction of corresponding nitro derivatives.
Cyclocondensation Approach
The synthesis of benzoxazole derivatives, including 2-Methyl-1,3-benzoxazol-6-amine, typically involves the condensation of 2-aminophenol with suitable aldehydes or ketones. For 2-methyl derivatives, common reagents include acetic acid or methyl cyanide derivatives .
A general reaction scheme involves:
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Refluxing 2-aminophenol with an appropriate methyl-containing reagent (such as acetic acid or methyl cyanide)
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Reaction proceeds under acidic or basic conditions, often using catalysts like potassium carbonate (K₂CO₃)
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Addition of oxidizing agents such as tert-butyl hydroperoxide (TBHP) may be required
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The reaction can be enhanced using blue LED light exposure for photocatalytic reactions
Nitro Reduction Approach
Another common synthetic route involves the reduction of the nitro precursor, 2-methyl-6-nitrobenzoxazole:
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The nitro compound is subjected to reduction conditions
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Common reducing agents include iron/acetic acid, zinc/ammonium chloride, or catalytic hydrogenation with palladium on carbon
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The reduction is highly selective, preserving the benzoxazole ring integrity
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Purification typically involves recrystallization from appropriate solvents
Modern Synthetic Approaches
Recent advancements in synthetic methodology have explored more efficient routes:
Synthetic Approach | Key Reagents | Reaction Conditions | Yield |
---|---|---|---|
NCTS-Mediated Cyclization | N-Cyanotoluenesulfonamide (NCTS), BF₃·Et₂O | Reflux in 1,4-dioxane, 24-30h | 70-85% |
Microwave-Assisted Synthesis | Acetic acid, POCl₃ | 140-160°C, 10-15 min | 75-90% |
Metal-Catalyzed Cross-Coupling | Cu or Fe catalysts | 80-120°C, 4-8h | 65-80% |
These modern methods offer advantages including shorter reaction times, higher yields, and more environmentally friendly conditions compared to traditional approaches .
Biological Activity
2-Methyl-1,3-benzoxazol-6-amine exhibits significant biological activities, particularly in the context of antimicrobial and anticancer applications. Its biological effects are attributed to its ability to interact with specific molecular targets and pathways.
Antimicrobial Activity
Research indicates that 2-Methyl-1,3-benzoxazol-6-amine and related benzoxazole derivatives demonstrate considerable antimicrobial properties. Studies have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Activity Profile |
---|---|
Staphylococcus aureus (Gram-positive) | Moderate to strong inhibition |
Escherichia coli (Gram-negative) | Mild to moderate inhibition |
Pseudomonas aeruginosa | Variable inhibition |
Candida albicans (fungal) | Moderate antifungal activity |
The compound's antimicrobial mechanism may involve binding to specific bacterial enzymes, particularly those involved in cell wall synthesis or DNA replication processes such as DNA gyrase.
Other Biological Activities
Based on structural similarities with other benzoxazole derivatives, 2-Methyl-1,3-benzoxazol-6-amine may also possess:
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Anti-inflammatory properties
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Analgesic effects
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Antioxidant activity
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Enzyme inhibition capacities
These potential activities make it a compound of interest for further biological evaluation and therapeutic development.
Mechanism of Action
The biological effects of 2-Methyl-1,3-benzoxazol-6-amine are linked to its interactions with specific molecular targets and cellular pathways.
Antimicrobial Mechanism
The compound likely exerts its antimicrobial effects through:
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Binding to essential bacterial enzymes, particularly those involved in DNA replication or cell wall synthesis
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Disruption of bacterial membrane integrity
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Interference with bacterial metabolic pathways
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Inhibition of protein synthesis
Molecular docking studies with similar compounds suggest potential interaction with bacterial targets such as methionyl-tRNA synthetase in Staphylococcus aureus, providing insight into its mechanism against bacterial infections.
Anticancer Mechanism
For its anticancer activity, 2-Methyl-1,3-benzoxazol-6-amine may operate through:
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Inhibition of key enzymes involved in cancer cell proliferation
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Modulation of apoptotic pathways to induce programmed cell death
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Interference with DNA synthesis and replication
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Potential interaction with cellular receptors that regulate cancer cell survival and proliferation
Structure-Activity Relationships
The biological activity of 2-Methyl-1,3-benzoxazol-6-amine is influenced by its structural features:
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The benzoxazole core provides a rigid scaffold for interaction with biological targets
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The methyl group at position 2 contributes to lipophilicity and potential binding interactions
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The amine group at position 6 offers hydrogen bonding capabilities and can participate in both donor and acceptor interactions
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The oxygen in the oxazole ring provides additional electron density for potential binding interactions
These structural elements collectively contribute to the compound's biological profile and target specificity .
Comparison with Similar Compounds
To better understand the significance and unique properties of 2-Methyl-1,3-benzoxazol-6-amine, it is valuable to compare it with structurally related compounds.
Structural Analogs
Compound | Structural Differences | Key Properties |
---|---|---|
2-Methyl-1,3-benzoxazol-4-amine | Amine at position 4 instead of position 6 | Similar antimicrobial properties, potentially different receptor binding profile |
6-Methyl-1,3-benzoxazol-2-amine | Methyl at position 6 and amine at position 2 | Enhanced water solubility, different biological targeting |
3-Methyl-1,2-benzisoxazol-6-ol | Different heterocyclic system with hydroxyl instead of amine | Different hydrogen bonding capabilities, altered biological activities |
2,2'-Methylenebis(1,3-benzoxazol-6-amine) | Dimer structure with methylene bridge | Increased molecular weight, potential for bivalent binding to targets |
These structural variations significantly impact the compounds' physicochemical properties, biological activities, and potential applications in pharmaceutical research .
Structure-Activity Relationship Analysis
Analysis of these structural analogs reveals several important structure-activity relationships:
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Position of the amine group significantly influences target selectivity
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Methyl group placement affects lipophilicity and membrane permeability
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Heterocyclic ring composition (oxazole vs. isoxazole) alters electronic distribution and binding characteristics
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Dimeric structures may enable simultaneous interaction with multiple binding sites
These correlations provide valuable insights for rational design of more potent and selective benzoxazole derivatives for specific applications .
Hazard Type | Classification |
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Signal Word | Warning |
Hazard Statements | H317-H319 (May cause an allergic skin reaction; Causes serious eye irritation) |
Precautionary Statements | P280-P305+P351+P338 (Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) |
Flash Point | 129.6°C |
Emergency Procedures
In case of accidental exposure:
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Eye Contact: Wash out immediately with fresh running water for at least 15 minutes, ensuring complete irrigation of the eye
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Skin Contact: Remove contaminated clothing and wash affected area with soap and water
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Inhalation: Remove to fresh air and seek medical attention if respiratory irritation occurs
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Ingestion: Rinse mouth with water and seek immediate medical attention
Research Applications
2-Methyl-1,3-benzoxazol-6-amine has diverse applications in scientific research and development across multiple disciplines.
Medicinal Chemistry
In medicinal chemistry, the compound serves as:
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A scaffold for developing novel antimicrobial agents, particularly against resistant strains
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A lead compound for anticancer drug development
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A structural component in the design of enzyme inhibitors
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A building block for creating multimodal therapeutic agents
Recent research has focused on optimizing derivatives with enhanced potency and selectivity through rational drug design approaches, including molecular modeling and structure-based design strategies.
Chemical Synthesis
The compound functions as:
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An intermediate in the synthesis of more complex heterocyclic systems
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A reagent for developing new coupling methodologies
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A substrate for exploring novel transformations of the amine functionality
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A model compound for mechanistic studies in heterocyclic chemistry
Material Science
Applications in material science include:
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Development of fluorescent probes and sensors
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Incorporation into polymeric materials for enhanced properties
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Utilization in advanced coating formulations
The compound's fluorescent properties make it particularly valuable for applications in biological imaging and diagnostics.
Antimicrobial Development
Recent studies have explored derivatives of this compound and evaluated their antibacterial activities. Findings indicated potent inhibition against resistant bacterial strains without significant cytotoxicity, supporting further development as antibacterial agents.
Molecular Docking Studies
Research employing molecular docking approaches has identified potential targets for this compound's action against bacterial enzymes, supporting its further development as an antimicrobial agent.
Fluorescent Probe Applications
Investigations into the fluorescent properties have shown promise for using this compound in live-cell imaging applications due to its favorable emission characteristics.
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